N-Methylation Provides Defined Cis-Trans Amide Bond Conformational Control Relative to Non-Methylated Analog (CAS 285996-72-7)
The target compound features N-methylation at the amino group, a modification established to increase the cis-amide bond population in peptides to approximately 30-50%, compared to <1% for non-methylated secondary amides under standard conditions. While direct crystallographic data for this specific compound is not available in the public domain, the structural basis for this effect is well-characterized across N-methyl amino acid series. The non-methylated analog Fmoc-4-amino-tetrahydropyran-4-carboxylic acid (CAS 285996-72-7) lacks this N-methyl substituent, resulting in the typical trans-amide bond dominance that imparts greater backbone flexibility and different conformational sampling. This differentiation is critical for applications requiring defined backbone constraints [1].
| Evidence Dimension | N-Methylation presence and associated conformational behavior |
|---|---|
| Target Compound Data | N-Methylated; cis-amide population ~30-50% (class-level inference for N-methyl amino acids) |
| Comparator Or Baseline | Fmoc-4-amino-tetrahydropyran-4-carboxylic acid (CAS 285996-72-7); non-methylated; cis-amide population <1% |
| Quantified Difference | ~30-50% increase in cis-amide population |
| Conditions | Class-level inference based on NMR studies of N-methyl peptides in aqueous and DMSO solutions |
Why This Matters
The N-methyl group enables controlled induction of cis-amide bonds, a valuable tool for designing turn structures and modulating peptide backbone conformation in medicinal chemistry programs, whereas the non-methylated analog cannot achieve this effect.
- [1] Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. View Source
